molecular formula C33H20N2O9 B5019340 2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]

2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]

Cat. No.: B5019340
M. Wt: 588.5 g/mol
InChI Key: MRBXKHOGJKXVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate] is a complex organic compound known for its unique structure and properties This compound features a central 2-oxopropane-1,3-diyl moiety linked to two 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate groups

Chemical Reactions Analysis

2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo specific chemical reactions makes it a valuable tool in studying molecular mechanisms and pathways .

Comparison with Similar Compounds

2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate] can be compared with other similar compounds, such as:

The uniqueness of 2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate] lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties .

Properties

IUPAC Name

[3-[4-(1,3-dioxoisoindol-2-yl)benzoyl]oxy-2-oxopropyl] 4-(1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H20N2O9/c36-23(17-43-32(41)19-9-13-21(14-10-19)34-28(37)24-5-1-2-6-25(24)29(34)38)18-44-33(42)20-11-15-22(16-12-20)35-30(39)26-7-3-4-8-27(26)31(35)40/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBXKHOGJKXVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)COC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H20N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]
Reactant of Route 2
Reactant of Route 2
2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]
Reactant of Route 3
Reactant of Route 3
2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]
Reactant of Route 4
Reactant of Route 4
2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]
Reactant of Route 5
2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]
Reactant of Route 6
Reactant of Route 6
2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]

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